

# A Comparative Guide to SDZ 220-040 and AP5 in Electrophysiology

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## Compound of Interest

Compound Name: SDZ 220-040

Cat. No.: B067422

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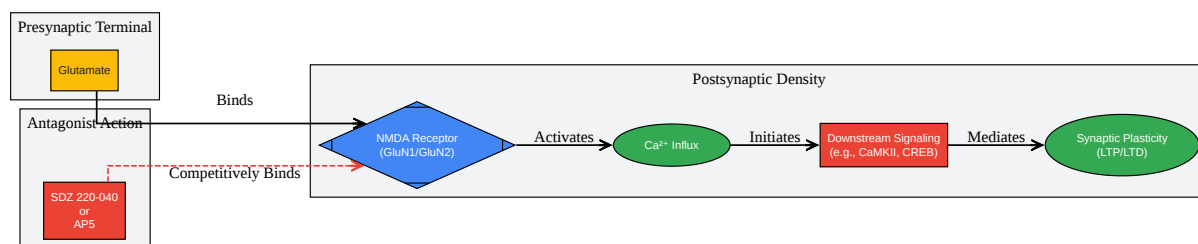
This guide provides an objective comparison of two widely used competitive N-methyl-D-aspartate (NMDA) receptor antagonists, **SDZ 220-040** and D-2-amino-5-phosphonovalerate (D-AP5), with a focus on their electrophysiological properties and applications. Both compounds are invaluable tools for dissecting the role of NMDA receptors in synaptic transmission and plasticity.

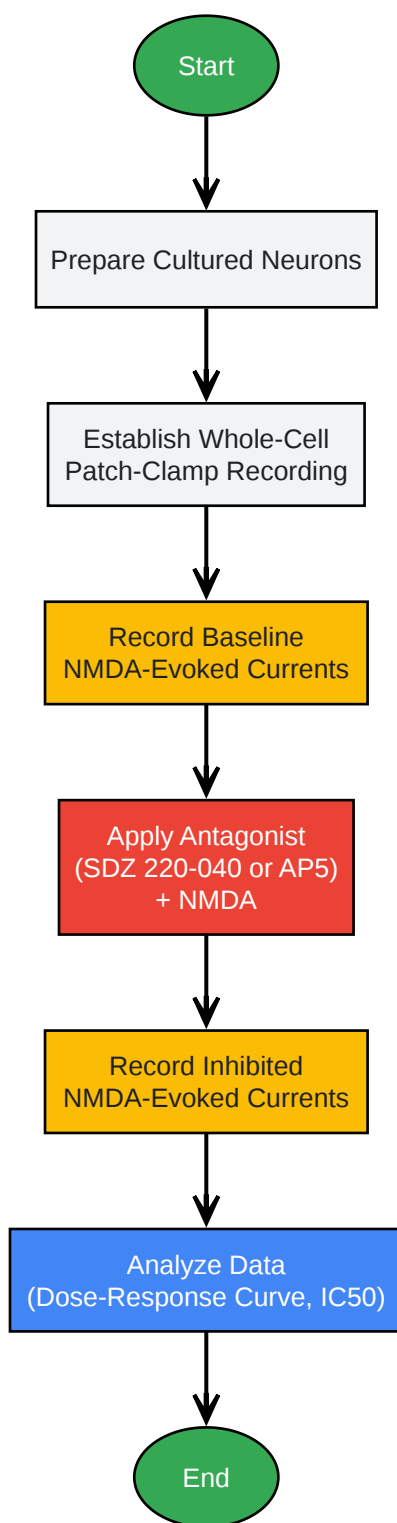
## At a Glance: Key Differences

Feature	SDZ 220-040	D-AP5 (D-APV)
Mechanism of Action	Competitive antagonist at the glutamate binding site on the NMDA receptor.	Competitive antagonist at the glutamate binding site on the NMDA receptor.[1]
Subunit Selectivity	Preferential for GluN2B-containing NMDA receptors.[2]	Non-selective, antagonizes various NMDA receptor subunit combinations.
Potency	High-affinity antagonist with a reported pKi of 8.5 (approximately 3.16 nM).[3] Note: This is a binding affinity, and a directly comparable electrophysiological IC50 value from a head-to-head study with D-AP5 is not readily available.	A widely used antagonist with a reported IC50 of 3.7 µM for antagonism of NMDA-evoked responses in cortical wedges. [4]
Primary Application	Investigating the role of GluN2B-containing NMDA receptors in synaptic function and neurological disorders.[2][3]	General blockade of NMDA receptor function to study its role in synaptic plasticity (e.g., LTP and LTD) and excitotoxicity.[5]

## Mechanism of Action and Signaling Pathway

Both **SDZ 220-040** and D-AP5 are competitive antagonists that bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor. This binding prevents glutamate from activating the receptor, thereby inhibiting the influx of  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$  ions. The downstream signaling cascades, crucial for synaptic plasticity, are consequently blocked.





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